molecular formula C18H20N4O5S B2602483 6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one CAS No. 2198815-56-2

6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one

Cat. No.: B2602483
CAS No.: 2198815-56-2
M. Wt: 404.44
InChI Key: PCSQHEFHFDBJEP-UHFFFAOYSA-N
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Description

6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one is a useful research compound. Its molecular formula is C18H20N4O5S and its molecular weight is 404.44. The purity is usually 95%.
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Biological Activity

The compound 6-({4-[(3-Methyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]piperidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one has garnered attention for its potential biological activities, particularly in pharmacological applications. This article delves into its biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4O5SC_{18}H_{20}N_{4}O_{5}S with a molecular weight of 404.44 g/mol. Its structure features a benzoxazole core linked to a piperidine moiety, which is further substituted with a pyridazinone derivative.

Research indicates that compounds similar to this one may act through multiple mechanisms:

  • Inhibition of Phosphodiesterase 4 (PDE4) : Compounds with similar structures have been shown to inhibit PDE4, which plays a crucial role in inflammatory pathways. This inhibition can lead to therapeutic effects in conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
  • Anticancer Activity : Studies have indicated that related compounds exhibit significant cytotoxic effects against various cancer cell lines. The presence of specific functional groups appears to enhance their antiproliferative properties .

Biological Activity Data

The biological activities of the compound can be summarized in the following table:

Activity Type Effect Reference
AnticonvulsantHigh efficacy in seizure models
AnticancerSignificant cytotoxicity against Jurkat and HT29 cells
PDE4 InhibitionReduces inflammation in respiratory diseases
AntimicrobialModerate activity against bacteria and fungi

Case Studies

Several studies have investigated the biological effects of compounds related to this compound:

  • Anticonvulsant Activity : In a study involving electroshock seizure tests, analogs demonstrated significant protective effects against seizures, suggesting that modifications in the structure can enhance anticonvulsant properties .
  • Cytotoxicity Studies : A comparative analysis of several derivatives revealed that those with electron-withdrawing groups on their aromatic rings exhibited superior activity against cancer cell lines compared to standard treatments like doxorubicin .
  • PDE4 Inhibition : The compound was evaluated for its ability to inhibit PDE4 in vitro, showing promising results that support its potential use in treating inflammatory diseases .

Properties

IUPAC Name

6-[4-[(3-methyl-6-oxopyridazin-1-yl)methyl]piperidin-1-yl]sulfonyl-3H-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O5S/c1-12-2-5-17(23)22(20-12)11-13-6-8-21(9-7-13)28(25,26)14-3-4-15-16(10-14)27-18(24)19-15/h2-5,10,13H,6-9,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSQHEFHFDBJEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C=C1)CC2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)NC(=O)O4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.